tert-Butyl (R)-2-amino-5,5,5-trifluoropentanoate
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Overview
Description
tert-Butyl ®-2-amino-5,5,5-trifluoropentanoate is a compound that features a tert-butyl ester group, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl ®-2-amino-5,5,5-trifluoropentanoate typically involves the esterification of the corresponding amino acid with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out in dichloromethane at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-amino-5,5,5-trifluoropentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or esters.
Scientific Research Applications
tert-Butyl ®-2-amino-5,5,5-trifluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-amino-4,4,4-trifluorobutanoate
- tert-Butyl ®-2-amino-3,3,3-trifluoropropanoate
- tert-Butyl ®-2-amino-2,2,2-trifluoroacetate
Uniqueness
tert-Butyl ®-2-amino-5,5,5-trifluoropentanoate is unique due to the presence of the trifluoromethyl group at the terminal position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields .
Properties
Molecular Formula |
C9H16F3NO2 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C9H16F3NO2/c1-8(2,3)15-7(14)6(13)4-5-9(10,11)12/h6H,4-5,13H2,1-3H3/t6-/m1/s1 |
InChI Key |
PVWBNTUXTYLPOB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(F)(F)F)N |
Origin of Product |
United States |
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